molecular formula C13H12N2O3S2 B4568225 methyl 2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate

methyl 2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate

Cat. No.: B4568225
M. Wt: 308.4 g/mol
InChI Key: MCGHQKPXZDSRGL-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.02893460 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials Assessment

Thiophene derivatives, including closely related compounds to methyl 2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, are used in pharmaceuticals, agrochemicals, and dyestuffs. A study focused on understanding the genotoxic, mutagenic, and carcinogenic potentials of these derivatives, employing in vitro assays like the Ames test and Comet assay, along with in silico predictions to assess toxicological profiles. This comprehensive approach aids in evaluating the safety of thiophene derivatives for human use and regulatory compliance under European REACH legislation (Lepailleur et al., 2014).

Chemical Synthesis and Structural Analysis

The structural versatility of thiophene derivatives allows for the creation of various compounds with potential biological activities. Studies involve synthesizing and analyzing the structure of these derivatives to explore their utility in medicinal chemistry. For instance, the synthesis of complex pyridine and pyrimidine derivatives from thiophene-based precursors highlights the compound's role in the development of novel therapeutics and research tools (Žugelj et al., 2009).

Molecular Interactions and Biological Activity

Research into thiophene derivatives extends into understanding their interactions at the molecular level and their biological activities. This includes exploring their potential as allosteric modulators of receptors, which has implications for drug design and therapeutic applications. Studies also cover their insecticidal activities and interactions with DNA, offering insights into their broader applications in agriculture and molecular biology (Valant et al., 2012).

Antimicrobial and Antifungal Properties

Thiophene derivatives' antimicrobial and antifungal properties are of significant interest. Research demonstrates their potential in addressing antibiotic resistance and developing new antimicrobial agents. By studying the interactions of these compounds with microbial and fungal strains, scientists can identify promising candidates for further development into therapeutic agents (Abu-Youssef et al., 2010).

Synthesis and Application in Organic Chemistry

The role of thiophene derivatives in organic synthesis and chemical reactions underlines their importance in the field of organic chemistry. Investigations into efficient synthesis methods, including microwave-assisted synthesis and reactions under specific conditions, pave the way for the development of novel compounds and materials with potential applications in various industries (Faty et al., 2010).

Properties

IUPAC Name

methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-18-13(17)9-5-7-19-12(9)15-10(16)8-20-11-4-2-3-6-14-11/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGHQKPXZDSRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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